molecular formula C9H9NO3 B13829314 exo-5,6-Oxi-2,3-Norbornanedicarboxamide

exo-5,6-Oxi-2,3-Norbornanedicarboxamide

Cat. No.: B13829314
M. Wt: 179.17 g/mol
InChI Key: UJXPPCDJYRWSLC-GIDHVPLMSA-N
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Description

exo-5,6-Oxi-2,3-Norbornanedicarboxamide is a bicyclic compound derived from norbornane (bicyclo[2.2.1]heptane) with two carboxamide groups at the 2,3-positions and an epoxide (oxirane) bridge spanning the 5,6-positions. The "exo" designation refers to the stereochemical orientation of the substituents, where the oxygen atoms of the epoxide are positioned on the convex face of the norbornane skeleton. This configuration significantly influences its reactivity and physical properties, such as solubility and thermal stability.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

(1S,2R,6S,7R,8R,10S)-9-oxa-4-azatetracyclo[5.3.1.02,6.08,10]undecane-3,5-dione

InChI

InChI=1S/C9H9NO3/c11-8-4-2-1-3(7-6(2)13-7)5(4)9(12)10-8/h2-7H,1H2,(H,10,11,12)/t2-,3+,4+,5-,6-,7+

InChI Key

UJXPPCDJYRWSLC-GIDHVPLMSA-N

Isomeric SMILES

C1[C@@H]2[C@H]3[C@@H]([C@H]1[C@H]4[C@@H]2O4)C(=O)NC3=O

Canonical SMILES

C1C2C3C(C1C4C2O4)C(=O)NC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exo-5,6-Oxi-2,3-Norbornanedicarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with norbornene, a bicyclic hydrocarbon.

    Epoxidation: The norbornene undergoes epoxidation to form an oxirane ring. This reaction is usually carried out using a peracid such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

    Amidation: The resulting epoxide is then subjected to amidation to introduce the carboxamide groups. This step involves the reaction of the epoxide with ammonia or an amine in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

exo-5,6-Oxi-2,3-Norbornanedicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxirane ring to a diol or other reduced forms.

    Substitution: The carboxamide groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce diols. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

exo-5,6-Oxi-2,3-Norbornanedicarboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of exo-5,6-Oxi-2,3-Norbornanedicarboxamide involves its interaction with specific molecular targets and pathways. The oxirane ring and carboxamide groups play crucial roles in its reactivity and interactions. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs include:

Compound Name Substituents/Modifications Molecular Formula Key Features
exo-5,6-Oxi-2,3-Norbornanedicarboxamide 5,6-epoxide; 2,3-dicarboxamide C₉H₁₀N₂O₃* Epoxide bridge enhances electrophilicity; exo stereochemistry reduces steric strain.
N-Hydroxy-5-norbornene-2,3-dicarboximide (exo-3a) 5-hydroxy group; 2,3-dicarboximide C₉H₁₀N₂O₃ Hydroxy group increases hydrogen-bonding potential; exo isomer shows distinct ¹³C-NMR shifts at C7 .
N,N′-Ethylenebis(5,6-dibromo-2,3-norbornanedicarboximide) 5,6-dibromo; ethylene-linked bis-carboximide C₂₀H₂₀Br₄N₂O₄ Bromine substituents increase molecular weight (672.0 g/mol) and halogen-mediated reactivity .
cis,exo-5,6-Dibromo-2-thianorbornene-2,2-dioxide 5,6-dibromo; thianorbornene dioxide framework C₇H₈Br₂O₂S Sulfur atom alters electronic properties; exo-dibromide forms via radical bromination .

Physicochemical Properties

  • Solubility and Reactivity: The epoxide group in this compound enhances its electrophilicity, making it reactive toward nucleophiles like amines or thiols. In contrast, the dibromo derivative (C₂₀H₂₀Br₄N₂O₄) exhibits lower solubility in polar solvents due to its high molecular weight and bromine content .
  • Stereochemical Differentiation: The exo configuration in norbornane derivatives is distinguishable via ¹³C-NMR. For example, the C7 carbon in exo-N-hydroxy-5-norbornene-2,3-dicarboximide (3a) has a distinct chemical shift compared to its endo counterpart (3b) .

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